molecular formula C18H16Cl2N2O2 B15122910 Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione

Katalognummer: B15122910
Molekulargewicht: 363.2 g/mol
InChI-Schlüssel: AMGUTCNGUFCFQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique cyclobutene-1,2-dione core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione typically involves the reaction of 3-chlorobenzylamine with squaric acid derivatives under controlled conditions. The reaction is carried out in an organic solvent such as methanol or dichloromethane, often at elevated temperatures to facilitate the formation of the cyclobutene-1,2-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclobutene-1,2-dione core plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H16Cl2N2O2

Molekulargewicht

363.2 g/mol

IUPAC-Name

3,4-bis[(3-chlorophenyl)methylamino]cyclobutane-1,2-dione

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-1-3-11(7-13)9-21-15-16(18(24)17(15)23)22-10-12-4-2-6-14(20)8-12/h1-8,15-16,21-22H,9-10H2

InChI-Schlüssel

AMGUTCNGUFCFQY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CNC2C(C(=O)C2=O)NCC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.